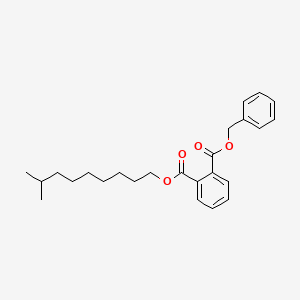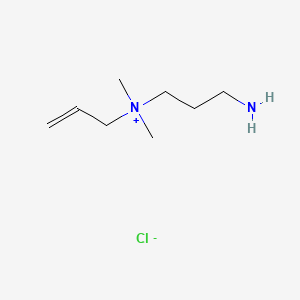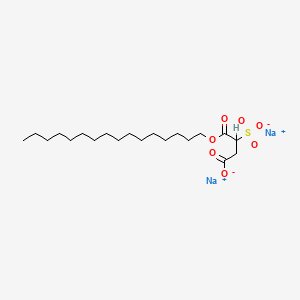
1-((2-Hydroxyethoxy)methyl)-2-thiothymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Hydroxyethoxy)methyl)-2-thiothymine is a synthetic compound that belongs to the class of thiopyrimidines. This compound is structurally related to thymine, a nucleobase found in DNA, but it contains a sulfur atom replacing the oxygen atom at the 2-position of the pyrimidine ring. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Hydroxyethoxy)methyl)-2-thiothymine typically involves the modification of thymine derivatives. One common method includes the reaction of 1-((2-hydroxyethoxy)methyl)uracil with a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes protection and deprotection steps to ensure the selective introduction of functional groups. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-((2-Hydroxyethoxy)methyl)-2-thiothymine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Substitution: Alkyl halides, acid chlorides
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Major Products:
Oxidation: Sulfoxides, sulfones
Substitution: Ethers, esters
Reduction: Thiol derivatives
Scientific Research Applications
1-((2-Hydroxyethoxy)methyl)-2-thiothymine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiopyrimidine derivatives.
Biology: Studied for its potential antiviral properties, particularly against DNA viruses.
Medicine: Investigated for its role in modulating enzyme activity and as a potential therapeutic agent.
Industry: Utilized in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-2-thiothymine involves its interaction with biological macromolecules. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially inhibiting enzyme activity or altering DNA replication. The compound may also act as a competitive inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis .
Comparison with Similar Compounds
- 1-((2-Hydroxyethoxy)methyl)-5-(phenylthio)pyrimidine-2,4(1H,3H)-dione
- 1-((2-Hydroxyethoxy)methyl)-5-(3-(benzyloxy)benzyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione
Comparison: 1-((2-Hydroxyethoxy)methyl)-2-thiothymine is unique due to the presence of the sulfur atom at the 2-position, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing analogs. The sulfur atom enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and drug development .
Properties
CAS No. |
132885-30-4 |
|---|---|
Molecular Formula |
C8H12N2O3S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-methyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C8H12N2O3S/c1-6-4-10(5-13-3-2-11)8(14)9-7(6)12/h4,11H,2-3,5H2,1H3,(H,9,12,14) |
InChI Key |
OZWBJPXIEADLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=S)NC1=O)COCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





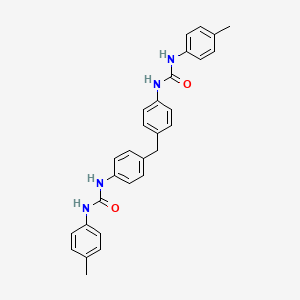

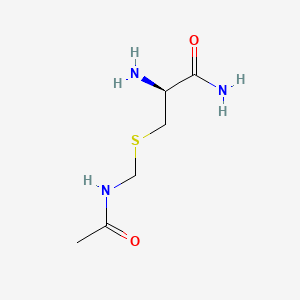
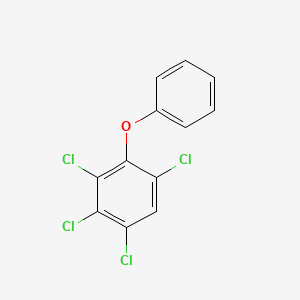

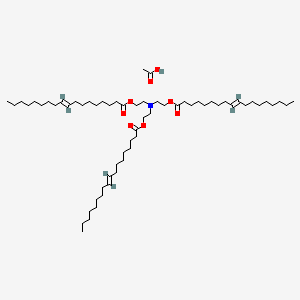
![3-Butyl-6,7-bis(2-hydroxyphenyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12667689.png)

